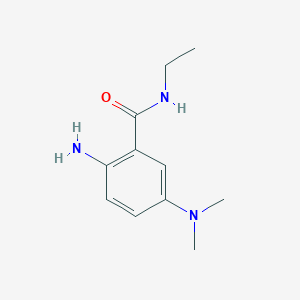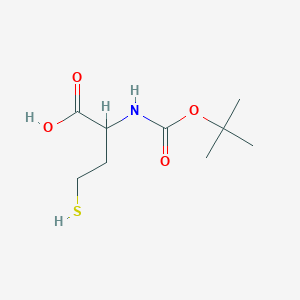
4-(3,4-Difluorophenyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Difluorophenyl)indoline is an organic compound that belongs to the class of indoline derivatives. Indoline, also known as 2,3-dihydro-1H-indole, is a bicyclic compound consisting of a benzene ring fused with a five-membered nitrogen-containing ring. The presence of the 3,4-difluorophenyl group attached to the indoline core imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and indoline.
Coupling Reaction: The 3,4-difluoroaniline is subjected to a coupling reaction with indoline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to facilitate the coupling reaction.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Difluorophenyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation of this compound can yield 4-(3,4-difluorophenyl)indole.
Reduction: Reduction can produce 4-(3,4-difluorophenyl)tetrahydroindoline.
Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
4-(3,4-Difluorophenyl)indoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3,4-difluorophenyl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylindoline: Lacks the fluorine substituents, resulting in different chemical properties.
4-(3,4-Dichlorophenyl)indoline: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
4-(3,4-Dimethoxyphenyl)indoline: Features methoxy groups, which can influence the compound’s electronic properties and interactions.
Uniqueness
4-(3,4-Difluorophenyl)indoline is unique due to the presence of fluorine atoms, which can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
4-(3,4-difluorophenyl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N/c15-12-5-4-9(8-13(12)16)10-2-1-3-14-11(10)6-7-17-14/h1-5,8,17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMMMWTYYOFEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B7967179.png)



![5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7967225.png)




![N,N-dimethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B7967271.png)

![Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B7967286.png)


